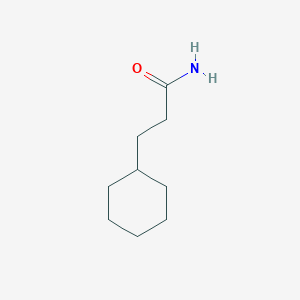

3-Cyclohexylpropanamide

Vue d'ensemble

Description

3-Cyclohexylpropanamide is an organic compound with the molecular formula C9H17NO. It is characterized by a cyclohexyl group attached to a propanamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Cyclohexylpropanamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with propionyl chloride under controlled conditions to yield the desired amide. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclohexylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

Oxidation: Cyclohexylpropanoic acid or cyclohexylpropanone.

Reduction: Cyclohexylpropylamine.

Substitution: Various substituted amides or esters depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Cyclohexylpropanamide has been investigated for its role as a pharmaceutical agent, particularly in the treatment of various medical conditions. The following are key therapeutic areas where this compound shows promise:

- Anti-inflammatory and Immunosuppressive Properties : Research indicates that compounds similar to this compound can act as antagonists to the P2X7 receptor, which is implicated in several inflammatory diseases. Inhibition of this receptor may alleviate symptoms associated with conditions such as rheumatoid arthritis, osteoarthritis, and asthma .

- Cancer Treatment : Recent studies have explored the anticancer potential of amides related to this compound. Molecular docking studies suggest that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme overexpressed in many epithelial cancers. The binding affinities observed in these studies indicate that this compound and its derivatives could serve as lead compounds for developing new anticancer therapies .

- Neurological Disorders : The compound has also been studied for its effects on neuronal Kv7 channels, which are critical targets for treating hyperexcitability disorders such as epilepsy. The modulation of these channels could provide therapeutic benefits in managing seizure disorders .

Molecular Interactions and Mechanisms

Understanding the molecular interactions of this compound is crucial for its application in drug design. The following table summarizes key findings from molecular docking studies:

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| This compound | COX-2 (PDB ID: 3Q7D) | -9.932 | H-bonds with Cys-41, Cys-47, Asn-39 |

| Derivative 1 | COX-2 | -8.504 | H-bonds with Arg-120 |

| Derivative 2 | COX-2 | -7.745 | H-bonds with Gln-461, Asn-39 |

These interactions highlight the potential of this compound as a scaffold for designing novel inhibitors targeting COX-2, which is significant in cancer therapy .

Case Studies and Research Findings

- Inhibition of P2X7 Receptor : A study demonstrated that compounds similar to this compound could effectively inhibit the P2X7 receptor, leading to reduced inflammation in models of multiple sclerosis and other inflammatory conditions .

- Anticancer Activity : A comprehensive evaluation of ketoprofen amides, including derivatives of this compound, showed promising results in inhibiting cancer cell proliferation through COX-2 inhibition. This study emphasized the need for further exploration into the structure-activity relationship to enhance efficacy .

- Neuronal Modulation : Research into the effects of this compound on Kv7 channels provided insights into its potential use in treating epilepsy. This work suggests that optimizing derivatives could lead to more effective treatments for seizure disorders .

Mécanisme D'action

The mechanism of action of 3-cyclohexylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Cyclohexylpropanamide

- 3-Cyclohexyl-1-propanol

- 3-(Trifluoromethyl)cyclohexanone

- 3-Chloro-N-cyclopropylpropanamide

Uniqueness

3-Cyclohexylpropanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its cyclohexyl group provides steric hindrance, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Activité Biologique

3-Cyclohexylpropanamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a cyclohexyl group attached to a propanamide backbone. This structural configuration is crucial for its interaction with biological targets, influencing both its efficacy and selectivity.

1. Inhibition of BACE1

One of the most notable activities of this compound derivatives is their role as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease. A study demonstrated that modifications in the cyclohexyl substituent could significantly alter the inhibitory potency against BACE1. For example, compounds with cyclohexylmethyl groups exhibited IC values ranging from 29 μM to 55 μM, indicating moderate inhibitory activity .

2. Antifungal Activity

Research has shown that certain derivatives of this compound exhibit antifungal properties. For instance, a compound with a similar structure demonstrated selective toxicity against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of 0.4 µM . This suggests potential applications in treating fungal infections.

3. P2X7 Receptor Antagonism

This compound has also been identified as a P2X7 receptor antagonist, which plays a role in inflammatory and neuropathic pain pathways. Studies indicate that antagonism of this receptor can lead to improved functional recovery in models of spinal cord injury . This highlights the compound's potential in pain management therapies.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key findings from various studies regarding how structural modifications impact biological activity:

| Compound Structure | Activity Type | IC / MIC (µM) | Comments |

|---|---|---|---|

| Cyclohexylmethyl derivative | BACE1 Inhibition | 29 - 55 | Moderate inhibition |

| N-(5-Benzyl-1,3,4-thiadiazol-2-yl) | Antifungal | 0.4 | Selective against Cryptococcus neoformans |

| P2X7 receptor antagonist | Anti-inflammatory | Not specified | Improved recovery in spinal injury models |

Case Study: Antifungal Activity

In a study focusing on antifungal agents, derivatives of this compound were tested against various fungal strains. The results indicated that specific modifications could enhance antifungal potency significantly, with some compounds achieving low MIC values against resistant strains .

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of cyclohexyl derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through their action on P2X7 receptors, thus providing insights into their potential use in neurodegenerative diseases like Alzheimer's .

Propriétés

IUPAC Name |

3-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNWPBFQLPJWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338887 | |

| Record name | 3-Cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-29-9 | |

| Record name | Cyclohexanepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.